molecular formula C13H26N2O B13213012 2-amino-N-cyclohexyl-N-ethylpentanamide

2-amino-N-cyclohexyl-N-ethylpentanamide

Cat. No.: B13213012
M. Wt: 226.36 g/mol
InChI Key: RVWWLOMSLGXMST-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-N-ethylpentanamide is an organic compound with the molecular formula C13H26N2O. It is a versatile chemical used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-N-ethylpentanamide typically involves the reaction of cyclohexylamine with ethylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-N-ethylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-cyclohexyl-N-ethylpentanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-ethylpentanamide involves its interaction with specific molecular targets in the body. It is believed to modulate neural pathways by interacting with neurotransmitter receptors, thereby influencing pain perception and other neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may have potential therapeutic applications in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-cyclohexyl-N-ethylpentanamide is unique due to its specific structural configuration, which allows it to interact with certain molecular targets more effectively than its similar counterparts. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

2-amino-N-cyclohexyl-N-ethylpentanamide

InChI

InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11/h11-12H,3-10,14H2,1-2H3

InChI Key

RVWWLOMSLGXMST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(CC)C1CCCCC1)N

Origin of Product

United States

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